molecular formula C11H9NO2 B8362197 1-Isoquinolinyloxyacetaldehyde

1-Isoquinolinyloxyacetaldehyde

Cat. No.: B8362197
M. Wt: 187.19 g/mol
InChI Key: UTWKOJSBZVHWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isoquinolinyloxyacetaldehyde is a versatile isoquinoline-based building block designed for advanced chemical synthesis and drug discovery research. Isoquinoline derivatives are recognized for their significant presence in medicinal chemistry, serving as key scaffolds in compounds investigated for various therapeutic areas . This reagent uniquely combines the isoquinoline heterocycle, a structure found in numerous biologically active alkaloids , with a reactive acetaldehyde functional group. This makes it a valuable intermediate for constructing more complex molecules via reactions such as condensations and nucleophilic additions. Researchers can leverage this compound in the development of novel substances, potentially for targeting inflammatory pathways or other biological processes. As a highly functionalized intermediate, this compound is well-suited for exploring structure-activity relationships (SAR) and generating compound libraries for high-throughput screening. It is offered as a high-purity solid and must be stored under an inert atmosphere at low temperatures to ensure stability. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

isoquinolin-1-yl acetate

InChI

InChI=1S/C11H9NO2/c1-8(13)14-11-10-5-3-2-4-9(10)6-7-12-11/h2-7H,1H3

InChI Key

UTWKOJSBZVHWGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NC=CC2=CC=CC=C21

Origin of Product

United States

Q & A

Basic Questions

Q. What are the recommended storage conditions to maintain the stability of 1-Isoquinolinyloxyacetaldehyde in laboratory settings?

  • Answer : Store this compound in tightly sealed containers to prevent degradation from moisture or atmospheric exposure. Ensure storage areas are well-ventilated and free from incompatible substances. Avoid exposure to extreme temperatures or direct sunlight. For long-term stability, adhere to OSHA-compliant guidelines, which emphasize secure sealing and routine inspection of storage receptacles .

Q. What safety precautions are necessary when handling this compound to mitigate exposure risks?

  • Answer : Use standard laboratory PPE (gloves, goggles, lab coats) during handling. In case of skin contact, immediately wash with water and seek medical advice if irritation persists (refer to precautionary codes P332+P313 and P337+P313). For accidental release, ensure proper ventilation and avoid environmental contamination by preventing entry into drains or groundwater. Fire risks are minimal, but use appropriate extinguishing agents (e.g., CO₂) if combustion occurs .

Q. What methodologies are recommended for synthesizing this compound in academic research?

  • Answer : Synthesis typically involves oxidation or substitution reactions. For example, use oxidizing agents like potassium permanganate (KMnO₄) under controlled acidic conditions or employ alkyl halides for functionalization. Ensure reaction monitoring via TLC or HPLC to track intermediate formation. Purification steps may include column chromatography or recrystallization. For related isoquinoline derivatives, protocols from analogous compounds (e.g., oxalamide derivatives) can be adapted .

Advanced Research Questions

Q. How should researchers address contradictory data in studies involving this compound, particularly in mechanistic analyses?

  • Answer : Contradictions often arise from variability in reaction conditions or impurities. To resolve discrepancies:

  • Replicate experiments under standardized conditions (e.g., pH, temperature).
  • Validate analytical methods (e.g., NMR, mass spectrometry) to confirm compound purity.
  • Cross-reference findings with prior studies to identify methodological differences (e.g., solvent effects or catalytic systems).
  • Discuss limitations transparently in publications, as recommended in academic writing guidelines .

Q. What advanced spectroscopic or computational techniques are suitable for elucidating the electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) calculations can predict electronic transitions and molecular orbital interactions. Experimentally, UV-Vis spectroscopy paired with fluorescence quenching assays may reveal charge-transfer behavior. For structural confirmation, X-ray crystallography or high-resolution mass spectrometry (HRMS) is advised. Comparative studies with structurally related isoquinoline derivatives (e.g., benzo[de]isoquinolines) can provide mechanistic insights .

Q. What best practices should researchers follow when presenting data on this compound in academic publications?

  • Answer :

  • Data Organization : Use tables to summarize key physicochemical properties (e.g., melting point, solubility) and spectral data (e.g., NMR shifts).
  • Figures : Include reaction schemes and mechanistic diagrams, ensuring high graphical quality.
  • Appendices : Archive raw data (e.g., chromatograms) in supplementary materials to avoid cluttering the main text.
  • Conclusion Structure : Highlight universal principles derived from experiments, unresolved anomalies, and theoretical/practical implications, as outlined in academic formatting guidelines .

Methodological Notes

  • Disposal : Follow local regulations for chemical waste disposal (P501). Neutralize residues before disposal to minimize environmental impact .
  • Research Design : Align hypotheses with gaps in isoquinoline chemistry, such as unexplored substituent effects or bioactivity profiles. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions .

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